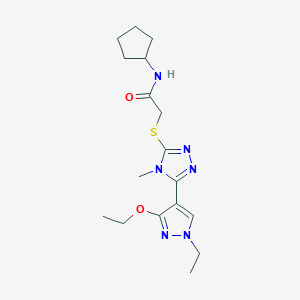

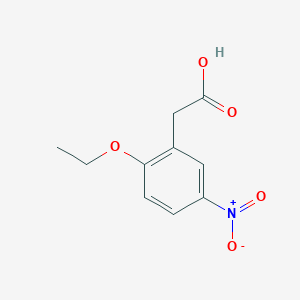

![molecular formula C20H14ClNO2 B2946904 6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 702649-47-6](/img/structure/B2946904.png)

6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . They are nitrogen-containing heterocyclic compounds and are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial, and some other drugs .

Synthesis Analysis

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Some of the methods have already been implemented via semi-synthesis or total synthesis .Molecular Structure Analysis

Isoquinoline and quinoline are benzopyridines, which are composed of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

In 1900, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . In 1911, Swiss chemists Ame Pictet and Theodor Spengler reported a method in which tetrahydroisoquinoline was obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit antiproliferative activity against various cancer cell lines .

Mode of Action

It is known that similar benzimidazole derivatives interact with cancer cells and inhibit their proliferation .

Biochemical Pathways

It can be inferred from the antiproliferative activity that it may interfere with the cell cycle or apoptosis pathways in cancer cells .

Result of Action

The compound has been found to exhibit good to potent antiproliferative activity against various cancer cell lines . This suggests that it may have potential as an anticancer agent.

Vorteile Und Einschränkungen Für Laborexperimente

6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its biological activities, making it a well-established compound for research purposes. However, this compound also has some limitations for lab experiments. It is a highly toxic compound that requires special handling and disposal procedures. In addition, this compound has poor solubility in water, which can limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for research on 6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione. One direction is to investigate the potential use of this compound in combination with other anticancer agents to enhance its anticancer activity. Another direction is to explore the use of this compound in the treatment of other diseases, such as inflammatory diseases and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.

Synthesemethoden

6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized through several methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Friedländer reaction. Among these methods, the Pictet-Spengler reaction is the most commonly used method for the synthesis of this compound. This method involves the condensation of 2-phenethylamine with 2-chlorobenzaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride, to form the intermediate 6-chloro-2-phenethyl-1,3(2H)-benzoxazin-4-one. The intermediate is then cyclized in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, to form this compound.

Wissenschaftliche Forschungsanwendungen

6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and suppressing metastasis. In addition to its anticancer activity, this compound has also been found to possess anti-inflammatory and antiviral properties.

Eigenschaften

IUPAC Name |

6-chloro-2-(2-phenylethyl)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO2/c21-17-10-9-16-18-14(17)7-4-8-15(18)19(23)22(20(16)24)12-11-13-5-2-1-3-6-13/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWBUEYSWMJULC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

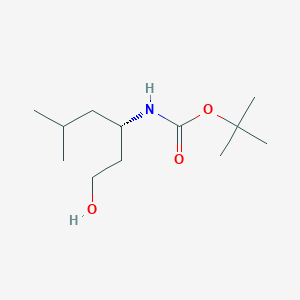

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinolin-2-yl)methanone](/img/structure/B2946823.png)

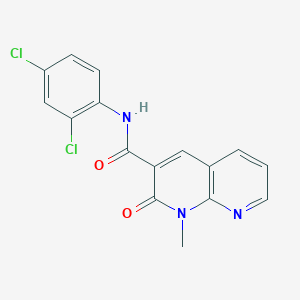

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2946824.png)

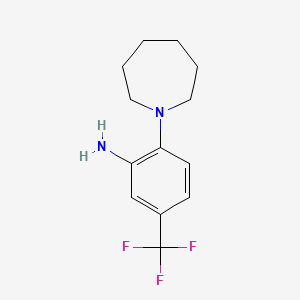

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/no-structure.png)

![N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide](/img/structure/B2946827.png)

![6-Bromopyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2946829.png)

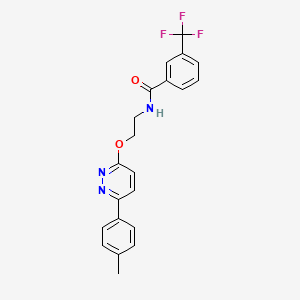

![2-(4-chlorobenzyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2946834.png)

![N-(3-fluorophenyl)-1-methyl-5-(4-{[(5-methyl-2-furyl)methyl]amino}-4-oxobutanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2946836.png)

![methyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2946840.png)